2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Framework Utilization
2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid is a chemical compound that finds application in various scientific research areas, particularly due to its unique structural features. The cyclopropane moiety and carboxylic acid group present in this compound enable it to serve as a precursor or an intermediate in the synthesis of more complex molecules. For instance, compounds with a cyclopropane ring are increasingly used in drug development due to their high reactivity and presence in various biologically active molecules. The oxidation of cyclopropane-containing compounds into cyclopropyl ketones, for example, demonstrates a direct approach towards the generation of carbonyl cyclopropanes, which are valuable in synthetic organic chemistry and pharmaceutical research due to their potential as intermediates in the synthesis of therapeutically relevant molecules (Sedenkova et al., 2018).
Environmental and Toxicological Studies
The environmental fate and toxicological profiles of compounds structurally similar to this compound are also of significant interest in scientific research. Studies on related compounds have focused on aspects like degradation processes, sorption to soil and minerals, and the assessment of toxicity towards various organisms. These investigations help in understanding the environmental impact, biodegradation pathways, and potential ecological risks of chemical substances released into the environment. Research in this domain contributes to the development of safer chemical practices and the mitigation of adverse environmental effects (Werner et al., 2012).
Advanced Oxidation Processes
The degradation of organic compounds, including pharmaceuticals and pesticides, through advanced oxidation processes (AOPs) is another area where similar compounds are studied. These processes involve the generation of highly reactive species capable of breaking down complex molecules into less harmful substances. Understanding the degradation pathways, by-products, and the efficiency of different AOPs in treating specific compounds is crucial for the development of effective water treatment technologies and for minimizing the release of hazardous substances into the environment. The insights gained from these studies are applicable in designing strategies for the removal of recalcitrant compounds from wastewater and drinking water, thereby improving water quality and reducing public health risks (Qutob et al., 2022).
Safety and Hazards
The safety data sheet indicates that this compound is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is recommended to immediately make the victim drink water (two glasses at most) and consult a physician .
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in carbon–carbon bond forming reactions .
Mode of Action
In sm cross-coupling reactions, the reaction involves an electrophilic organic group undergoing oxidative addition with a palladium catalyst, forming a new pd–c bond . This is followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
The compound’s potential use in sm cross-coupling reactions suggests it may be involved in pathways related to carbon–carbon bond formation .
Result of Action
Its potential use in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The compound’s potential use in sm cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions , suggests that it may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,13(16)17)11-7-5-10(6-8-11)12(15)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWEULESZKQRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431856 |
Source
|
Record name | 2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162096-54-0 |
Source
|
Record name | 2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXE8LW4B8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.